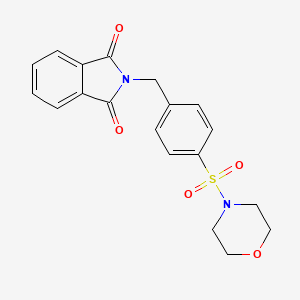![molecular formula C23H25N3O3S B5975617 1-ethyl-3-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5975617.png)
1-ethyl-3-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthyridinone core, followed by the introduction of the thiomorpholine and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with modifications to improve efficiency and reduce costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-ethyl-3-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-ethyl-3-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one include other naphthyridinone derivatives and thiomorpholine-containing molecules. These compounds share structural features and may have similar chemical and biological properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-ethyl-3-[3-(4-methoxyphenyl)thiomorpholine-4-carbonyl]-7-methyl-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-25-13-19(21(27)18-10-5-15(2)24-22(18)25)23(28)26-11-12-30-14-20(26)16-6-8-17(29-3)9-7-16/h5-10,13,20H,4,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFWONBTOMKTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCSCC3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B5975535.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyrazinecarboxamide](/img/structure/B5975563.png)
![1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5975571.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-(1,4-dimethyl-2-piperazinyl)acetamide](/img/structure/B5975575.png)
![1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea](/img/structure/B5975585.png)
![(4-chlorophenyl){1-[3-(4-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5975591.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]nicotinamide](/img/structure/B5975595.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-2,2,6,6-tetramethyl-4-piperidinamine](/img/structure/B5975602.png)
![3,5-dichloro-4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B5975614.png)

![N-[2-(dimethylamino)-4-quinolinyl]-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5975624.png)
![3-methyl-4-(1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,2,5-oxadiazole](/img/structure/B5975629.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5975636.png)
